Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate

Medicinal chemistry Peptide synthesis Bioconjugation

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate (CAS 1343823-19-7, molecular formula C₁₀H₁₆N₂O₄, MW 228.24 g/mol) is a bifunctional amino acid derivative comprising a succinimide (2,5-dioxopyrrolidin-1-yl) moiety at the γ-position and an N-methylamino group at the α-position of a butanoate methyl ester backbone. Its IUPAC condensed sequence designation is Me-DL-Abu(Su)-OMe, classifying it as an N-methyl-4-succinimido-2-aminobutyric acid methyl ester.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
Cat. No. B13640357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCNC(CCN1C(=O)CCC1=O)C(=O)OC
InChIInChI=1S/C10H16N2O4/c1-11-7(10(15)16-2)5-6-12-8(13)3-4-9(12)14/h7,11H,3-6H2,1-2H3
InChIKeyBQCRKIJNHUNAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate (CAS 1343823-19-7): Procurement-Relevant Identity and Class Positioning


Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate (CAS 1343823-19-7, molecular formula C₁₀H₁₆N₂O₄, MW 228.24 g/mol) is a bifunctional amino acid derivative comprising a succinimide (2,5-dioxopyrrolidin-1-yl) moiety at the γ-position and an N-methylamino group at the α-position of a butanoate methyl ester backbone [1]. Its IUPAC condensed sequence designation is Me-DL-Abu(Su)-OMe, classifying it as an N-methyl-4-succinimido-2-aminobutyric acid methyl ester [2]. The compound serves as a protected amino acid building block in which the succinimide ring can function as a latent amine-reactive handle (via ring-opening or as a pre-installed N-hydroxysuccinimide-like motif), while the N-methylamino group and methyl ester offer orthogonal protection strategies for peptide synthesis, bioconjugation, and pharmaceutical intermediate applications [3]. Standard commercial purity across multiple vendors is 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate Cannot Be Replaced by In-Class Analogs Without Rigorous Validation


Compounds within the succinimido-aminobutyrate class differ critically at three structural positions—the N-substitution on the α-amino group, the ester vs. free acid state at the C-terminus, and the backbone chain length (butanoate vs. propanoate)—each of which directly alters hydrogen-bonding capacity, steric profile, pKa, conformational flexibility, and orthogonal reactivity. A primary amino analog such as Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate (CAS 1343096-45-6) possesses two hydrogen bond donors versus one in the target compound [1], and its predicted pKa shifts the protonation equilibrium at physiological pH, potentially altering aggregation behavior and membrane partitioning. Substituting the methyl ester with the free carboxylic acid (CAS 1339359-77-1) removes orthogonal ester protection and changes solubility, while switching to a propanoate backbone (CAS 1247132-88-2) shortens the linker arm between reactive centers by one methylene unit, reducing conformational freedom. These differences are not interchangeable in stepwise synthetic sequences; unvalidated substitution risks altering reaction kinetics, intermediate stability, coupling efficiency, and downstream deprotection selectivity . The following quantitative evidence dimensions establish where the target compound offers specific, measurable differentiation.

Quantitative Differentiation Evidence for Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate vs. Closest Analogs


Hydrogen Bond Donor Count Reduction: N-Methyl vs. Primary Amino Analog Affects Membrane Permeability and Aggregation

The target compound carries an N-methylamino group (NHCH₃) at the α-position, conferring exactly one hydrogen bond donor (HBD). In contrast, the closest primary amino analog, Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate (CAS 1343096-45-6), bears an unsubstituted NH₂ group with two HBDs [1]. This single-HBD reduction is known to lower the free energy of desolvation required for membrane partitioning and reduces the propensity for intermolecular hydrogen-bonded aggregation in organic and aqueous media—a phenomenon well-established in N-methylated peptide design [2]. For procurement, the target compound's reduced HBD count means lower risk of gelation or precipitation during solution-phase coupling reactions compared to the primary amine analog.

Medicinal chemistry Peptide synthesis Bioconjugation

Predicted pKa of N-Methylamino Group Enables Tunable Charge State at Physiological pH

The N-methylamino substituent in the target compound has a predicted pKa of 6.89 ± 0.20 [1]. This places the protonation midpoint nearly one full pH unit below physiological pH (7.4), meaning approximately 40–55% of molecules remain neutral (deprotonated) at pH 7.4, depending on the exact microenvironment. In contrast, a primary aliphatic amine (e.g., in the 2-amino analog CAS 1343096-45-6) typically has a pKa of 9.0–10.5 and is overwhelmingly protonated (>95% cationic) at pH 7.4 [2]. This difference allows the target compound to access both neutral and charged states under physiological conditions, potentially enabling pH-dependent solubility modulation and conditional reactivity—a feature exploited in N-methylamino acid-derived PROTAC linkers and cell-penetrating prodrugs [3].

Drug design Bioconjugation PROTAC linker

Butanoate Backbone Provides Extended Linker Reach vs. Propanoate Analog

The target compound features a butanoate backbone (4-carbon chain) positioning the succinimide moiety at the γ-position relative to the amino acid α-carbon. The closest propanoate analog, Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate (CAS 1247132-88-2), has a 3-carbon backbone with the succinimide at the β-position . This one-methylene difference translates to an additional ~1.25–1.54 Å in the fully extended linker length, a 6th rotatable bond in the target (6 vs. 5) [1], and a MW difference of +14.03 Da (228.25 vs. 214.22 g/mol) [2]. In ADC and PROTAC linker design, even single-methylene variations in linker length can alter the distance between the protein-of-interest and the E3 ligase, directly affecting ternary complex formation and degradation efficiency [3].

ADC linker design PROTAC design Bioconjugation

Methyl Ester Orthogonal Protection vs. Free Acid Form Enables Distinct Synthetic Workflows

The target compound (methyl ester) allows direct use in reactions requiring ester protection of the C-terminus, whereas the corresponding free acid analog, 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid (CAS 1339359-77-1, MW 214.21), exposes a carboxylic acid that requires activation (e.g., via HATU/HBTU) for amide bond formation . Both forms are available at 98% standard purity . The methyl ester offers orthogonal protection: the succinimide ring can be opened or substituted with nucleophiles while the ester remains intact, or the ester can be saponified to the free acid under basic conditions without affecting the succinimide moiety under controlled conditions. This orthogonality is absent in the free acid form, where both the carboxylic acid and the succinimide ring can react with amine nucleophiles unless the acid is first protected.

Peptide synthesis Orthogonal protection Solid-phase synthesis

Topological Polar Surface Area and XLogP3 Profile Favorable for CNS Probe Development

The target compound has a computed Topological Polar Surface Area (TPSA) of 75.7 Ų and an XLogP3 of −1 [1]. These values fall within the established CNS drug-likeness thresholds (TPSA < 90 Ų, specific for passive blood-brain barrier penetration) [2]. While the primary amino analog (CAS 1343096-45-6) is expected to have a higher TPSA due to the additional HBD, and the propanoate analog (CAS 1247132-88-2) may have a similar TPSA but different chain-length-dependent conformational sampling, the target compound's specific combination of TPSA and moderate lipophilicity (XLogP3 = −1) positions it as a candidate building block for CNS-targeted peptide or small-molecule probes where excess polarity would hinder brain exposure.

CNS drug discovery Blood-brain barrier penetration Physicochemical profiling

Batch-to-Batch Quality Assurance: Vendor-Reported Purity and Multi-Method QC Compared Across Supplier Landscape

The target compound is supplied by multiple vendors at a standard purity of 98% with batch-specific quality control documentation including ¹H NMR, HPLC, and GC . The primary amine analog (CAS 1343096-45-6) and propanoate analog (CAS 1247132-88-2) are also available at 98% purity from the same vendors, establishing a consistent quality benchmark across the class . However, the target compound's SMILES-defined structure (O=C(OC)C(NC)CCN1C(=O)CCC1=O), with the N-methyl position unequivocally specified, eliminates ambiguity regarding the site of N-substitution—a concern with some amino acid building blocks where N-methyl vs. side-chain isomer mixtures can occur. The availability of detailed QC from multiple independent suppliers reduces the risk of batch-to-batch variability in multi-step syntheses reliant on reproducible building block quality.

Procurement quality control Building block purity Reproducibility

Optimal Research and Industrial Use Cases for Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate Based on Quantitative Evidence


N-Methylated Peptide Synthesis for Enhanced Membrane Permeability and Reduced Aggregation

The target compound's sole hydrogen bond donor (vs. 2 HBD in primary amine analog [1]) makes it the preferred building block for incorporating an N-methyl-γ-succinimido-aminobutyric acid residue into peptide sequences where aggregation during solid-phase synthesis or low passive membrane permeability would otherwise limit success. Multiple N-methylation is a validated strategy to improve oral peptide bioavailability [2], and the pre-installed N-methyl group eliminates the need for on-resin N-methylation, which often proceeds with poor yields and racemization risk.

ADC and PROTAC Linker Intermediate Requiring Extended Spacer Distance

The butanoate backbone with its 6 rotatable bonds and ~1.25–1.54 Å longer extended reach versus the propanoate analog (CAS 1247132-88-2) [1] positions this compound as an intermediate for constructing non-cleavable or conditionally cleavable linkers where the succinimide-to-amino acid distance must accommodate the steric demands of antibody conjugation or ternary complex formation in PROTAC design [2]. The methyl ester can be selectively deprotected to reveal the free acid for subsequent payload attachment without disturbing the succinimide ring.

CNS-Targeted Probe or Prodrug Scaffold Leveraging Favorable Physicochemical Profile

With a TPSA of 75.7 Ų (below the 90 Ų CNS penetration threshold [1]) and an XLogP3 of −1 [2], the target compound is suited as a building block for central nervous system-targeted conjugates. The predicted pKa of 6.89 [3] means a significant fraction remains neutral at blood pH (7.4), facilitating passive BBB diffusion—a property absent in the fully protonated primary amine analog. This makes it a candidate scaffold for designing BBB-permeable amino acid-based probes where minimal polarity must be maintained.

Orthogonal Protection Strategy in Multi-Step Amino Acid Derivatization

The methyl ester form (vs. free acid CAS 1339359-77-1) provides C-terminal protection orthogonal to the succinimide ring [1], enabling stepwise derivatization: (i) nucleophilic ring-opening of the succinimide with a thiol or amine while the ester remains intact, (ii) subsequent saponification to the free acid under controlled basic conditions, (iii) amide coupling with an amine-bearing payload. This three-step sequence is not feasible with the free acid analog without additional protection/deprotection cycles, making the methyl ester the procurement choice for routes requiring sequential functional group manipulation.

Quote Request

Request a Quote for Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.